molecular formula C7H13NO2 B2853654 methyl N-(1-methylcyclobutyl)carbamate CAS No. 1603511-13-2

methyl N-(1-methylcyclobutyl)carbamate

Cat. No. B2853654
CAS RN: 1603511-13-2
M. Wt: 143.186
InChI Key: WGZMSDMXOGPOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(1-methylcyclobutyl)carbamate is an organic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 . It is a carbamate ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (CONH2) attached to a methyl group (CH3) and a 1-methylcyclobutyl group .


Chemical Reactions Analysis

Carbamates, including this compound, can undergo various chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with amines .

Scientific Research Applications

Methyl N-(1-methylcyclobutyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry, and as a reactant in peptide synthesis. It has been used in the synthesis of various pharmaceuticals, and as a building block in the synthesis of polymers.

Mechanism of Action

Target of Action

The primary targets of carbamate compounds, such as methyl N-(1-methylcyclobutyl)carbamate, are often enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates play a major role in the degradation pathways of bacteria . The pathway is initiated by hydrolysis catalyzed by specific hydrolases into various intermediates . These intermediates then funnel into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for their bioavailability . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it affects. For instance, carbamates can modulate inter- and intramolecular interactions with the target enzymes or receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. For example, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the stability and activity of carbamates .

Advantages and Limitations for Lab Experiments

Methyl N-(1-methylcyclobutyl)carbamate has several advantages for lab experiments. It is a relatively stable compound and is easy to synthesize. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is also a toxic compound, and should be handled with care.

Future Directions

Methyl N-(1-methylcyclobutyl)carbamate has potential applications in a variety of fields, including drug design and synthesis, peptide synthesis, and organic synthesis. It could be used as a reagent in organic synthesis to synthesize new molecules, or as a catalyst in organic reactions to increase the rate of reaction. It could also be used as a ligand in coordination chemistry to form complexes with metal ions. Additionally, it could be used in drug design and synthesis to create new pharmaceuticals, or in peptide synthesis to create peptide bonds between amino acids. Finally, it could be used as a building block in the synthesis of polymers.

Synthesis Methods

Methyl N-(1-methylcyclobutyl)carbamate can be synthesized from the reaction of 1-methylcyclobutanol with phosgene in the presence of anhydrous potassium carbonate. The reaction produces a mixture of this compound and 1-methylcyclobutyl chloroformate. The reaction is typically performed in an inert atmosphere such as nitrogen or argon, at a temperature of about 0°C. The mixture is then separated by column chromatography, and the this compound is purified by recrystallization.

Safety and Hazards

Carbamates, including methyl N-(1-methylcyclobutyl)carbamate, can have various health effects. For example, they can cause skin irritation and serious eye damage . Some carbamates have been found to be mutagenic and carcinogenic .

properties

IUPAC Name

methyl N-(1-methylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZMSDMXOGPOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.